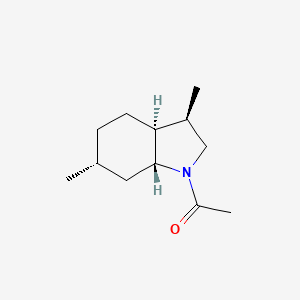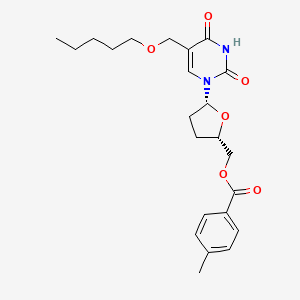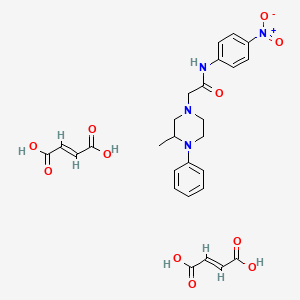
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a piperazine ring, a nitrophenyl group, and an enedioic acid moiety, which contribute to its diverse chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 2-(3-methyl-4-phenylpiperazin-1-yl)acetamide through the reaction of 3-methyl-4-phenylpiperazine with acetic anhydride.
Nitration: The next step is the nitration of the acetamide derivative using a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Coupling with (E)-but-2-enedioic Acid: Finally, the nitrated acetamide is coupled with (E)-but-2-enedioic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Lacks the (E)-but-2-enedioic acid moiety.
(E)-but-2-enedioic acid derivatives: Lacks the piperazine and nitrophenyl groups.
Uniqueness
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
118989-85-8 |
|---|---|
分子式 |
C27H30N4O11 |
分子量 |
586.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(11-12-22(15)17-5-3-2-4-6-17)14-19(24)20-16-7-9-18(10-8-16)23(25)26;2*5-3(6)1-2-4(7)8/h2-10,15H,11-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
ZZOCDNHMKHVHOW-LVEZLNDCSA-N |
手性 SMILES |
CC1N(CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


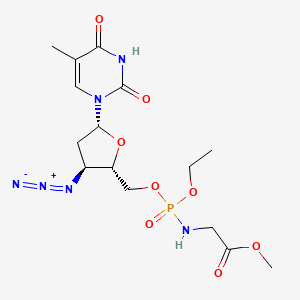
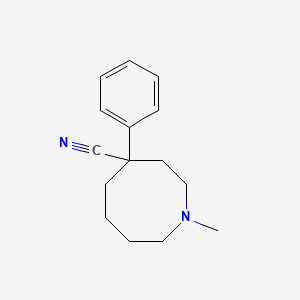



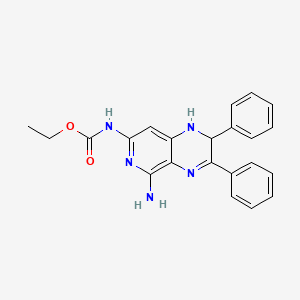

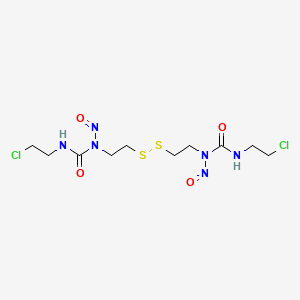
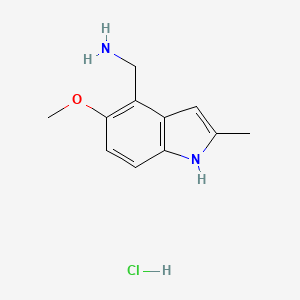
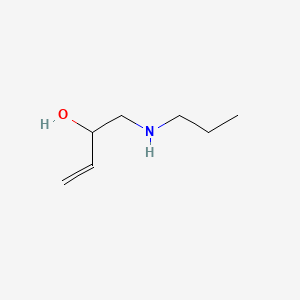
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
